Methyl 2-fluoro-3-oxopentanoate

Fluorination Synthetic Method Impurity Profile

Methyl 2-fluoro-3-oxopentanoate (CAS 180287-02-9) is a fluorinated β-ketoester with the molecular formula C6H9FO3 and a molecular weight of 148.13 g/mol. This compound is a versatile synthetic intermediate characterized by an electrophilic α-fluoro group adjacent to a β-ketoester moiety, enabling its use in constructing fluorinated heterocycles and complex molecules.

Molecular Formula C6H9FO3
Molecular Weight 148.13 g/mol
CAS No. 180287-02-9
Cat. No. B069860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-fluoro-3-oxopentanoate
CAS180287-02-9
Molecular FormulaC6H9FO3
Molecular Weight148.13 g/mol
Structural Identifiers
SMILESCCC(=O)C(C(=O)OC)F
InChIInChI=1S/C6H9FO3/c1-3-4(8)5(7)6(9)10-2/h5H,3H2,1-2H3
InChIKeyZHQHSDROMAJDFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Fluoro-3-oxopentanoate (CAS 180287-02-9): A Critical Fluorinated β-Ketoester Building Block for Pharmaceutical and Agrochemical Synthesis


Methyl 2-fluoro-3-oxopentanoate (CAS 180287-02-9) is a fluorinated β-ketoester with the molecular formula C6H9FO3 and a molecular weight of 148.13 g/mol [1]. This compound is a versatile synthetic intermediate characterized by an electrophilic α-fluoro group adjacent to a β-ketoester moiety, enabling its use in constructing fluorinated heterocycles and complex molecules . It is recognized as a key intermediate in the synthesis of the broad-spectrum triazole antifungal drug Voriconazole, and it is also listed as a Voriconazole impurity (e.g., Impurity 32, 17, 63) by various pharmacopoeias [2]. Its physical form is a colorless to light yellow liquid with a density of 0.86 g/mL and a refractive index of 1.39 at 20°C, and it is typically stored at 2-8°C under inert atmosphere [3].

1 Fluorinated heterocycle synthesis building block
2 Voriconazole impurity reference standard workflow
3 Storage at 2–8°C under inert atmosphere

The Risk of Generic Substitution with Methyl 2-Fluoro-3-oxopentanoate: Why Purity, Synthesis Route, and Impurity Profile Matter


Generic substitution of methyl 2-fluoro-3-oxopentanoate with other fluorinated β-ketoesters or even the same compound from different synthetic routes can introduce significant variability in key performance attributes. The specific α-fluorination of methyl 3-oxopentanoate is challenging; alternative fluorination methods using dilute F2 lead to higher levels of radical byproducts (11-15%) that are difficult to separate, whereas optimized BDM-based methods yield >95% selectivity and limit radical impurities to ≤3% [1]. Furthermore, the compound's specific role as a Voriconazole impurity standard requires certified purity and identity, as established by ISO17034-accredited reference materials [2]. Substituting with the ethyl ester analog (ethyl 2-fluoro-3-oxopentanoate) changes the reactivity profile due to differences in sterics and lipophilicity (LogP 0.9 for methyl ester vs. 1.27 for ethyl ester) and physical properties like density (0.86 vs. 1.07 g/mL) . These quantifiable differences underscore that not all α-fluoro-β-ketoesters are interchangeable for applications requiring precise control over impurity profiles, reactivity, and analytical validation.

Synthesis route Impurity profile may vary significantly by fluorination method; BDM-based routes show different radical byproduct levels.
Analog mismatch Ethyl ester analog differs in density and LogP, altering reactivity and phase behavior in multi-step syntheses.
Certification gap Non-certified material lacks metrological traceability and stability data required for regulatory impurity profiling.

Quantitative Differentiation Evidence for Methyl 2-Fluoro-3-oxopentanoate: Head-to-Head Comparisons for Informed Procurement


Superior Synthesis Selectivity and Purity: BDM Fluorination vs. Direct F2 Fluorination of Methyl 3-Oxopentanoate

Fluorination of methyl 3-oxopentanoate (MOP) using difluorobis(fluoroxy)methane (BDM) in anhydrous HF provides methyl 2-fluoro-3-oxopentanoate (MFOP) with 100% conversion and 95% selectivity [1]. In contrast, direct fluorination with dilute F2 yields a product that is less pure, contaminated with radical fluorination byproducts that are difficult to separate [1]. Specifically, a 50 wt.% substrate solution fluorinated with a BDM/F2 mixture showed only 3 wt.% radical impurities, compared to 11 wt.% for F2/air and 14-15 wt.% for F2/N2 under comparable conditions [2].

Synthesis selectivity
Head-to-head
BDM: 95% selectivity, 100% conversion
F2: less pure, radical byproducts 11–15%
May support route selection for impurity control
Radical impurities reduced ~73–80% with BDM/F2 mixture
Fluorination Synthetic Method Impurity Profile

Validated Identity and Purity as a Voriconazole Impurity Standard: ISO17034 Certification vs. Non-Certified Material

Methyl 2-fluoro-3-oxopentanoate is designated as Voriconazole Impurity 32 (also Impurity 17, 23, 63) and is available as a certified reference standard produced under ISO17034 accreditation [1]. This certification ensures traceability to the International System of Units (SI) and provides documented homogeneity, stability, and purity (>95%) with comprehensive analytical data (NMR, HPLC, GC, MS) [1]. Non-certified, commercially available material typically only offers a purity specification (e.g., ≥95% GC) without the accompanying metrological traceability and uncertainty documentation required for regulatory submission .

Reference standard certification
Specification review
ISO17034 certified; purity >95%, full CoA
Supports analytical method validation for impurity profiling
Non-certified material requires in-house characterization
Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Physical Property Differentiation: Methyl Ester vs. Ethyl Ester Analog for Reaction Optimization

The methyl ester derivative, methyl 2-fluoro-3-oxopentanoate, exhibits distinct physical properties compared to its ethyl ester analog (ethyl 2-fluoro-3-oxopentanoate, CAS 759-67-1). Specifically, the methyl ester has a density of 0.86 g/mL and a computed LogP of 0.9, while the ethyl ester has a density of 1.07 g/mL and a LogP of 1.27 [1]. This difference in lipophilicity and density can influence reaction kinetics, phase behavior, and extraction efficiency in synthetic workflows.

Physicochemical profile
Head-to-head
Methyl ester: density 0.86 g/mL, LogP 0.9
Ethyl ester: density 1.07 g/mL, LogP 1.27
May influence solvent selection and liquid-liquid extraction
Ethyl ester is 24% denser and 41% more lipophilic
Physicochemical Properties Reactivity Solvent Selection

Lower Radical Impurity Levels Achievable via Optimized BDM Process: Quantified Advantage Over F2 Methods

The patented BDM fluorination process enables control over radical impurity byproducts to ≤4% in some cases and <0.5% in other cases, with theoretical yields of 95% α-monofluorinated product [1]. In a specific head-to-head example, fluorination of a 50 wt.% substrate solution with a 55:45 BDM:F2 mixture resulted in only 3 wt.% radical fluorination impurities, while a 38 wt.% solution fluorinated with F2/air gave 11 wt.% radical impurities, and a 26 wt.% solution fluorinated with F2/N2 gave 14-15 wt.% radical impurities [1].

Radical impurity control
Head-to-head
BDM/F2: ~3% radical impurities
F2 only: 11–15%
Supports purity and downstream processing review
Relative reduction approx. 73–80% vs F2 methods
Process Chemistry Impurity Control Scale-up

Specific Structural Role in Voriconazole Synthesis and Impurity Profiling: Distinction from Non-Fluorinated and Other Fluorinated Analogs

Methyl 2-fluoro-3-oxopentanoate is a documented intermediate and impurity in the synthesis of Voriconazole, a triazole antifungal . Its α-fluoro group is essential for the subsequent construction of the fluoropyrimidine ring in Voriconazole, a feature not present in non-fluorinated β-ketoesters like methyl 3-oxopentanoate . While the ethyl ester analog (ethyl 2-fluoro-3-oxopentanoate) is also used as a Voriconazole intermediate, the methyl ester is specifically listed as a distinct impurity (e.g., Voriconazole Impurity 32, 17, 63) in pharmacopoeial monographs and impurity reference standards [1].

Impurity identity
Class-level
Designated Voriconazole Impurity 32/17/63
Structural identity critical for analytical method specificity
Distinct from non-fluorinated and ethyl ester analogs
Medicinal Chemistry Antifungal Agents Impurity Profiling

Optimal Procurement and Application Scenarios for Methyl 2-Fluoro-3-oxopentanoate Driven by Quantitative Evidence


Pharmaceutical Quality Control and Regulatory Submission for Voriconazole

Analytical laboratories require an ISO17034-certified reference standard of Voriconazole Impurity 32 (CAS 180287-02-9) to meet regulatory requirements for impurity profiling, method validation, and stability studies in ANDA submissions. The certification provides documented purity (>95%), homogeneity, stability, and traceability to the SI, reducing the need for in-house characterization and accelerating regulatory approval [1]. Procurement of this certified standard ensures compliance with pharmacopoeial monographs and supports the development of robust analytical methods for the quality control of Voriconazole API and finished drug product [1].

Large-Scale Synthesis of Voriconazole Intermediates with Minimal Purification Burden

Industrial process chemists seeking to manufacture Voriconazole or related triazole antifungals should prioritize methyl 2-fluoro-3-oxopentanoate sourced from manufacturers employing the BDM-based fluorination process. This method delivers 95% selectivity and limits radical impurities to ≤3%, compared to 11-15% with traditional F2 fluorination [1][2]. The lower impurity profile minimizes the need for extensive downstream purification, reducing solvent usage, cycle time, and overall cost of goods in multi-kilogram scale syntheses [2].

Medicinal Chemistry and Drug Discovery Using Fluorinated β-Ketoester Building Blocks

In early-stage drug discovery, medicinal chemists may select methyl 2-fluoro-3-oxopentanoate over its ethyl ester analog due to its lower density (0.86 vs. 1.07 g/mL) and lower LogP (0.9 vs. 1.27), which can influence compound solubility, partitioning in biphasic reactions, and ease of handling in liquid dispensing systems [3]. The methyl ester's reduced steric bulk may also facilitate subsequent transformations, such as amidation or transesterification, offering synthetic flexibility in library synthesis [3].

Agrochemical Intermediate Synthesis Requiring High-Purity Fluorinated Motifs

Agrochemical R&D and production groups developing novel pesticides or herbicides can utilize methyl 2-fluoro-3-oxopentanoate as a versatile building block for introducing fluorine into heterocyclic scaffolds . The BDM process ensures high purity (≥95% GC) with minimal radical impurities, which is essential for maintaining consistent reactivity and yield in subsequent multi-step transformations, thereby reducing batch-to-batch variability in agrochemical active ingredient production [1][2].

Application
Selection Property
Validation Focus
Voriconazole impurity profiling
ISO17034 certified reference standard
Metrological traceability and purity documentation
Large-scale Voriconazole synthesis
BDM-fluorination purity
Radical impurity minimization
Medicinal chemistry building block
Physicochemical profile (density, LogP)
Reaction work-up and extraction optimization
Agrochemical intermediate synthesis
High-purity fluorinated β-ketoester
Batch-to-batch reactivity consistency

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39 linked technical documents
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